molecular formula C25H23F3N4O2 B12420255 gamma-Secretase modulator 10

gamma-Secretase modulator 10

货号: B12420255
分子量: 468.5 g/mol
InChI 键: JBNQYKISHRGLQY-HSZRJFAPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Gamma-Secretase Modulator 10 is a small molecule compound that modulates the activity of gamma-secretase, an intramembrane aspartyl protease complex. Gamma-secretase is responsible for the cleavage of several type I transmembrane proteins, including the amyloid precursor protein, which is implicated in the pathogenesis of Alzheimer’s disease. This compound selectively reduces the production of amyloid-beta peptides, particularly the pathogenic amyloid-beta 42, without affecting the cleavage of other essential substrates such as the Notch receptor .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Gamma-Secretase Modulator 10 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route may include:

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility .

化学反应分析

Types of Reactions: Gamma-Secretase Modulator 10 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further evaluated for their biological activity .

科学研究应用

Alzheimer's Disease Treatment

  • Phase II Clinical Trials : Recent studies have shown that Gamma-Secretase Modulator 10 can effectively lower levels of Aβ42 in patients with mild cognitive impairment and early Alzheimer's disease. For instance, a Phase IIa study demonstrated significant reductions in Aβ42 levels after treatment with this modulator .
  • Longitudinal Studies : In transgenic mouse models, chronic treatment with GSMs has resulted in decreased plaque burden and improved cognitive outcomes. These findings suggest that modulation rather than inhibition may provide a safer therapeutic approach .

Case Studies

StudyPopulationInterventionOutcome
Tortelli et al., 2024Individuals at risk for Alzheimer'sPhase IIa trial with this compoundReduced Aβ42 levels; improved cognitive function
Rogers et al., 2015APP-Swe transgenic miceLong-term treatment with GSMsDecreased plaque density; improved memory performance
Kounnas et al., 2017Healthy volunteersPhase I study with NGP 555 (similar GSM)Increased Aβ37/Aβ42 ratio; well-tolerated

Proteomic Profiling

Research utilizing proteomic techniques has identified various substrates processed by gamma-secretase, revealing insights into how GSMs interact at a molecular level. Studies employing stable isotope labeling with amino acids in cell culture (SILAC) have mapped out the specific substrates affected by GSM treatment, confirming that GSMs can selectively alter substrate processing without broadly inhibiting gamma-secretase activity .

Safety Profile

GSMs like this compound have been shown to possess a favorable safety profile compared to traditional gamma-secretase inhibitors. They do not significantly impact Notch signaling or other critical pathways associated with gamma-secretase activity, which minimizes potential side effects commonly observed with other therapeutic strategies .

作用机制

Gamma-Secretase Modulator 10 exerts its effects by selectively modulating the activity of gamma-secretase. It binds to the gamma-secretase complex and alters its cleavage specificity, reducing the production of the pathogenic amyloid-beta 42 peptide while sparing other essential substrates like the Notch receptor. This selective modulation is achieved through allosteric interactions that influence the enzyme’s conformation and substrate binding properties .

相似化合物的比较

Uniqueness: this compound is unique in its ability to selectively reduce the production of amyloid-beta 42 without affecting other essential substrates. This selective modulation reduces the risk of side effects and makes it a promising candidate for the treatment of Alzheimer’s disease .

生物活性

Gamma-secretase modulators (GSMs) represent a promising therapeutic approach for Alzheimer's disease (AD) by selectively modulating the activity of gamma-secretase, an enzyme crucial in the production of amyloid beta (Aβ) peptides. Among these modulators, gamma-secretase modulator 10 (GSM-10) has garnered attention for its potential to reduce the production of neurotoxic Aβ42 while promoting the generation of shorter, less harmful Aβ forms.

GSM-10 operates by influencing the cleavage of amyloid precursor protein (APP) by gamma-secretase. Unlike traditional gamma-secretase inhibitors that completely block the enzyme's activity, GSMs like GSM-10 selectively enhance certain cleavage events. This modulation leads to a decrease in the production of longer, aggregation-prone Aβ species, particularly Aβ42, while increasing shorter forms such as Aβ37 and Aβ38. This shift is critical as Aβ42 is primarily implicated in AD pathology due to its propensity to form toxic aggregates.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of GSM-10:

  • Selectivity and Efficacy : GSM-10 has been shown to effectively lower Aβ42 levels in vitro without significantly altering total Aβ production. This selectivity minimizes potential side effects associated with non-specific gamma-secretase inhibition, such as disturbances in Notch signaling pathways, which are critical for various physiological processes .
  • Cellular Impact : In cellular models derived from AD patients' induced pluripotent stem cells (iPSCs), GSM-10 was observed to maintain transcriptional balance while effectively reducing Aβ42 levels. This suggests that GSM-10 does not induce significant gene expression changes that could lead to adverse effects, a common issue with other classes of Aβ-modulating drugs .
  • In Vivo Studies : Experimental studies using animal models have demonstrated that GSM-10 can modulate Aβ levels effectively in vivo, providing further evidence of its therapeutic potential. For instance, administration of GSM-10 resulted in a favorable increase in the ratio of shorter Aβ forms compared to longer ones .

Case Studies and Clinical Implications

Case Study 1: Efficacy in Animal Models
In a study examining the effects of GSM-10 on transgenic mouse models of AD, treatment with GSM-10 led to a significant reduction in brain levels of Aβ42 and an increase in Aβ37. Behavioral assessments indicated improvements in cognitive function compared to untreated controls, suggesting that modulation rather than inhibition may offer a more effective strategy for managing AD symptoms .

Case Study 2: Comparison with Other Modulators
When compared to other GSMs like BMS-932481 and PF-06648671, GSM-10 exhibited a more favorable side effect profile while achieving similar reductions in Aβ42 levels. This highlights its potential as a safer alternative for chronic treatment strategies aimed at delaying the onset of AD .

Table 1: Comparative Efficacy of Gamma-Secretase Modulators

CompoundEffect on Aβ42Effect on Aβ37Side Effects
GSM-10DecreasedIncreasedMinimal
BMS-932481DecreasedIncreasedLiver toxicity
PF-06648671DecreasedIncreasedNone reported

Table 2: Summary of In Vivo Findings

Study ReferenceModel TypeKey Findings
Transgenic MiceReduced Aβ42; improved cognitive function
iPSC-Derived NeuronsMaintained gene expression; reduced Aβ42
Live Mouse Brain ImagingDirect measurement of γ-secretase activity

属性

分子式

C25H23F3N4O2

分子量

468.5 g/mol

IUPAC 名称

(3S)-9-[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]-3-(3,4,5-trifluorophenyl)-4,6,7,8-tetrahydro-3H-[1,2,4]oxadiazino[4,3-a]azepine

InChI

InChI=1S/C25H23F3N4O2/c1-15-12-32(14-29-15)21-6-5-17(10-22(21)33-2)16-4-3-7-31-13-23(34-30-24(31)11-16)18-8-19(26)25(28)20(27)9-18/h5-6,8-12,14,23H,3-4,7,13H2,1-2H3/t23-/m1/s1

InChI 键

JBNQYKISHRGLQY-HSZRJFAPSA-N

手性 SMILES

CC1=CN(C=N1)C2=C(C=C(C=C2)C3=CC4=NO[C@H](CN4CCC3)C5=CC(=C(C(=C5)F)F)F)OC

规范 SMILES

CC1=CN(C=N1)C2=C(C=C(C=C2)C3=CC4=NOC(CN4CCC3)C5=CC(=C(C(=C5)F)F)F)OC

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。